molecular formula C13H12O4 B592921 Musellactone CAS No. 907583-51-1

Musellactone

Cat. No. B592921
CAS RN: 907583-51-1
M. Wt: 232.235
InChI Key: YSIXDHZMGCCQOK-UHFFFAOYSA-N
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Description

Musellactone is a lactone that was isolated from the aerial parts of Musella lasiocarpa . It has been chemically characterized by spectroscopic methods .


Synthesis Analysis

The synthesis of Musellactone involves isolation from the aerial parts of Musella lasiocarpa . The structures of Musellactone and other compounds were chemically characterized using spectroscopic methods .


Molecular Structure Analysis

Musellactone has a molecular formula of C13H12O4 . Its structure was determined using spectroscopic methods .


Chemical Reactions Analysis

Musellactone and 2-methyl-9-(4′-hydroxyphenyl)-phenalen-1-one showed different effects against five bacteria strains .


Physical And Chemical Properties Analysis

Musellactone has a molecular weight of 232.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 232.07355886 g/mol . Its Topological Polar Surface Area is 55.8 Ų . It has a Heavy Atom Count of 17 . Its Formal Charge is 0 . Its Complexity is 362 .

Scientific Research Applications

Phytoalexin Activity

Musellactone serves as a phytoalexin in banana plants, particularly in the Musaceae family. As a natural defense compound, it helps protect the plants against a variety of pathogens . The presence of Musellactone in the seed coats of Musella lasiocarpa suggests its crucial role in the plant’s immune response during the middle and late developmental stages.

Antimicrobial Properties

Research indicates that Musellactone exhibits different effects against five bacterial strains . This suggests its potential as an antimicrobial agent, which could be further explored for applications in preventing bacterial infections in both plants and possibly humans.

Cytotoxic Activities

Musellactone has shown significant cytotoxic activities in vitro against various human carcinoma cell lines, including KB, HL-60, and BEL-7404 . This points to its potential use in cancer research, particularly in the development of treatments that target specific cancer cells.

Biosynthesis of Phenylphenalenones

Musellactone is involved in the biosynthesis of phenylphenalenones (PPs), complex phenolic natural products with a tricyclic phenalene-1H-one nucleus . Understanding its role in this process could provide insights into the natural production of PPs, which are important in the defense system of banana species.

Diarylheptanoid Derivatives

The study of Musellactone has led to the discovery of diarylheptanoid derivatives named musellins A-F . These compounds have diverse pharmacological activities, including anti-inflammatory and anticancer properties. Musellactone’s relationship with these derivatives could open up new avenues in medicinal chemistry.

Novel Carbon Skeletons

Musellactone derivatives, such as musellin D and musellin F, contain a previously undescribed furo[3,2-c]pyran ring, representing a new carbon skeleton . This discovery could be significant for synthetic organic chemistry, providing new frameworks for drug development.

Plant Model System for PP Biosynthesis

Musella lasiocarpa, containing both diarylheptanoids and phenylphenalenones, could serve as an ideal model system to study the biosynthesis of PPs . Musellactone’s presence in this system could help decipher the metabolic pathways involved in PP production.

Pharmacological Potential

Given the diverse pharmacological activities of diarylheptanoids, Musellactone’s role as a precursor in their biosynthesis suggests it may also possess similar activities . Further research could explore its potential in developing new therapeutic agents.

properties

IUPAC Name

8-hydroxy-7-methoxy-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-12-4-7-2-3-11-9(6-13(15)17-11)8(7)5-10(12)14/h4-6,11,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIXDHZMGCCQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3C2=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Musellactone and where was it discovered?

A1: Musellactone is a novel lactone compound recently isolated from the aerial parts of Musella lasiocarpa, also known as the Chinese dwarf banana. [, ] This plant is known for its ornamental value and traditional medicinal uses.

Q2: What are the potential biological activities of Musellactone?

A2: Preliminary research indicates that Musellactone exhibits antibacterial activity against certain bacterial strains. [, ] Additionally, while Musellactone itself showed limited cytotoxic activity, a related compound found in Musella lasiocarpa, 1,2,3,4-tetrahydro-1,2-dimethyl-6,7-isoquinolinediol, displayed significant cytotoxic activity against KB, HL-60, and BEL-7404 human carcinoma cell lines. [, ] Further research is needed to fully understand its potential therapeutic applications.

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